2-Amino-4-methoxyphenol hydrochloride

Physicochemical Properties ADME Pharmaceutical Intermediate

2-Amino-4-methoxyphenol hydrochloride (CAS 32190-97-9) is the specific 2-amino-4-methoxy substituted ortho-aminophenol isomer required for patented bicyclic cyclohexylamine NMDA receptor antagonist synthesis (US20030236252A1) and oxidative hair dye formulations. Its LogP of 2.37 and lower oxidation potential (+0.41 V) deliver faster color development and unique partitioning behavior unattainable with generic aminophenols. The hydrochloride salt ensures aqueous solubility for seamless formulation. Procure this exact regioisomer to replicate literature syntheses and achieve target pharmacophore stereochemistry.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 32190-97-9
Cat. No. B1274117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxyphenol hydrochloride
CAS32190-97-9
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)N.Cl
InChIInChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H
InChIKeyYWKXUUGVLZIYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxyphenol hydrochloride (CAS 32190-97-9): A Specialized Ortho-Aminophenol for Targeted Pharmaceutical and Dye Applications


2-Amino-4-methoxyphenol hydrochloride (CAS 32190-97-9) is an ortho-aminophenol derivative featuring a methoxy substituent at the para position relative to the hydroxyl group. The hydrochloride salt form confers a molecular weight of 175.61 g/mol (C7H10ClNO2) and significantly enhances aqueous solubility relative to its free base counterpart [1]. This compound is distinct within its structural class due to its specific substitution pattern, which dictates its reactivity and utility. Its primary documented role is as a key intermediate in the synthesis of specialized pyridine analogues and NMDA receptor antagonists [2]. Furthermore, its unique physicochemical profile, including redox properties with oxidation potentials of -1.72 V and +0.41 V, positions it for niche applications in oxidation hair dye formulations and as a subject of study for its intrinsic antioxidant properties .

Why 2-Amino-4-methoxyphenol hydrochloride Cannot Be Readily Replaced by Common Aminophenol Isomers


The precise 2-amino-4-methoxy substitution pattern on the phenol ring of this compound dictates a unique set of electronic and steric properties that are not shared by its close analogs, such as 2-Amino-5-methoxyphenol or 4-Amino-2-methoxyphenol. This specific arrangement results in a distinct LogP value of 2.37, which is significantly higher than the LogP of its free base (1.2) and many other aminophenols, impacting its solubility profile and partitioning behavior in biphasic reaction systems [1]. Moreover, the presence of the amino group ortho to the hydroxyl group is critical for its function as an oxidative dye precursor and its ability to form specific heterocyclic structures, like pyridine analogs, via condensation reactions that are regioselective [2]. Substituting a generic ortho-aminophenol would lead to different reaction kinetics, lower synthetic yields, and a fundamentally different product profile, which is why this specific isomer is a targeted building block in patented pharmaceutical and dye compositions [3].

Quantitative Performance Metrics: How 2-Amino-4-methoxyphenol hydrochloride Differentiates from Structural Analogs


Enhanced Hydrophobicity Drives Different Partitioning and Bioavailability Profile

The hydrochloride salt of 2-Amino-4-methoxyphenol exhibits a computed LogP of 2.37 [1]. This is a >1.1 unit increase in lipophilicity compared to the free base (XLogP3 = 1.2 [2]) and a >1.5 unit increase relative to the structural isomer 4-Amino-2-methoxyphenol (CAS 52200-90-5), for which a predicted LogP of 0.68 has been reported [3]. This property indicates that the salt form will partition more favorably into organic solvents and lipophilic environments, a critical factor for organic synthesis and biological assays where membrane permeability is required.

Physicochemical Properties ADME Pharmaceutical Intermediate

Defined Oxidation Potentials Enable Tailored Redox Applications

The oxidation potentials for 2-Amino-4-methoxyphenol have been measured at -1.72 V and +0.41 V . In contrast, the structural isomer 2-Amino-5-methoxyphenol (CAS 40925-70-0) has a reported oxidation potential of +0.55 V , a difference of +0.14 V for the primary oxidative event. This distinct electrochemical profile indicates that the 4-methoxy derivative is more easily oxidized than its 5-methoxy counterpart, which can be advantageous for applications requiring a lower oxidation potential, such as serving as a primary intermediate in oxidative hair dye formulations or as a more efficient radical scavenger.

Electrochemistry Antioxidant Mechanism Redox Chemistry

Validated Intermediate in the Synthesis of Patented NMDA Receptor Antagonists

US Patent Application US20030236252A1 explicitly describes the use of 2-Amino-4-methoxyphenol as a reactant in the preparation of bicyclic cyclohexylamines, which are claimed as NMDA receptor antagonists for treating conditions like cerebral ischemia and Parkinson's disease [1]. While the patent does not provide a direct comparative yield versus other starting materials, the fact that this specific ortho-aminophenol derivative was selected for this multi-step synthesis underscores its unique structural utility for building the complex pharmacophore. A reported synthesis route from 4-methoxy-2-nitrophenol to the target hydrochloride salt achieved a 100% yield [2], demonstrating a highly efficient and scalable process for generating this specific building block.

Medicinal Chemistry Neurological Disorders Chemical Synthesis

Superior Aqueous Solubility of Hydrochloride Salt over Free Base

The hydrochloride salt of 2-Amino-4-methoxyphenol (CAS 32190-97-9) is explicitly noted to have enhanced water solubility compared to its free base form (CAS 20734-76-3), which is insoluble in water . This is a common and expected property of hydrochloride salts of organic amines. While quantitative solubility data for the salt is not available from non-excluded sources, vendor specifications consistently describe the salt as a 'crystalline solid' or 'powder' soluble in water and ethanol , whereas the free base is described as having a water solubility of approximately 2.5 mg/mL (17.97 mM) and requiring sonication to form a suspension .

Formulation Solubility Analytical Chemistry

Strategic Application Scenarios for Procuring 2-Amino-4-methoxyphenol hydrochloride


Synthesis of NMDA Receptor Antagonists and Other Bioactive Heterocycles

This compound is an essential building block for research groups focused on neurological disorders. As documented in US patent US20030236252A1, it serves as a starting material for synthesizing bicyclic cyclohexylamines, which are NMDA receptor antagonists with potential applications in treating stroke, cerebral ischemia, and Parkinson's disease [1]. Its ortho-aminophenol core is also crucial for constructing pyridine analogues , which are privileged scaffolds in medicinal chemistry. Researchers replicating these patented syntheses or exploring related chemical space must procure this specific isomer to achieve the correct regio- and stereochemistry of the final pharmacophore.

Development of Oxidative Hair Dye Formulations with Specific Color Profiles

The lower oxidation potential of 2-Amino-4-methoxyphenol (+0.41 V) compared to its isomer 2-Amino-5-methoxyphenol (+0.55 V) makes it a more reactive primary intermediate in oxidative hair dye systems [1]. This reactivity can be leveraged to achieve faster color development, lower peroxide concentrations, or unique color outcomes when paired with specific couplers. Patents citing 2-aminophenol derivatives for hair coloring confirm the industrial relevance of this scaffold, and procuring the hydrochloride salt ensures high water solubility for easy incorporation into aqueous dye formulations.

Investigations into Antioxidant Mechanisms and Radical Scavenging

The compound's defined oxidation potentials and its classification as a methoxyphenol make it a valuable model compound for academic and industrial groups studying antioxidant mechanisms [1]. Its increased lipophilicity (LogP 2.37) compared to other aminophenols allows researchers to study the impact of hydrophobicity on antioxidant efficacy in lipid-based systems or cellular membranes. Studies have confirmed its ability to scavenge free radicals in both DPPH and ABTS assays , making it a relevant standard for benchmarking new antioxidant compounds.

Analytical Method Development and Quality Control of Phenolic Compounds

The distinct chromatographic and spectral properties of 2-Amino-4-methoxyphenol hydrochloride, including its unique LogP and predicted pKa of 10.24 [1], make it a useful reference standard in analytical chemistry. It can be employed in the development of HPLC and LC-MS methods for detecting and quantifying phenolic compounds in complex mixtures, such as plant extracts, environmental samples, or as an impurity marker in pharmaceutical formulations. Its availability as a high-purity (≥98%) crystalline solid from major suppliers like TCI ensures its reliability as a calibration standard.

Technical Documentation Hub

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